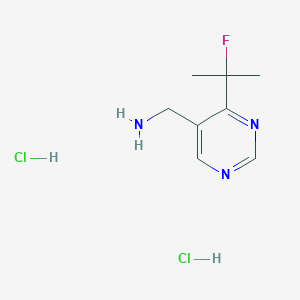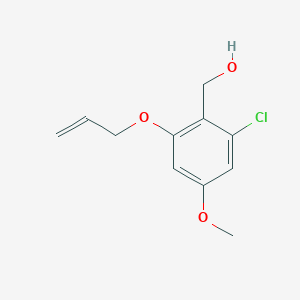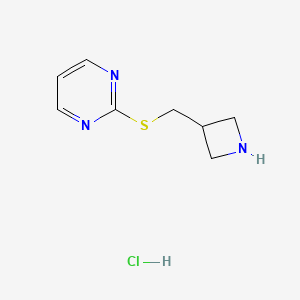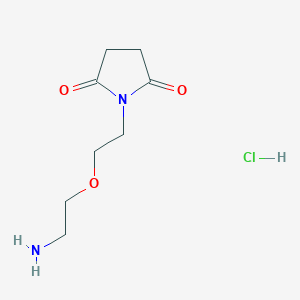
1-(2-(2-Aminoethoxy)ethyl)pyrrolidine-2,5-dione hydrochloride
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
“1-(2-(2-Aminoethoxy)ethyl)pyrrolidine-2,5-dione hydrochloride” is a chemical compound with the molecular formula C8H15ClN2O3 and a molecular weight of 222.67 g/mol. It is a heterocyclic building block .
Molecular Structure Analysis
The InChI code for this compound is 1S/C8H12N2O3.ClH/c9-3-5-13-6-4-10-7(11)1-2-8(10)12;/h1-2H,3-6,9H2;1H . This code provides a textual representation of the molecular structure.Physical And Chemical Properties Analysis
This compound has a molecular weight of 220.66 . It is a powder at room temperature . More specific physical and chemical properties are not mentioned in the search results.Aplicaciones Científicas De Investigación
Antimicrobial Activity
Compounds derived from 2-(2-aminoethoxy)ethanol have been studied for their antimicrobial properties. For example, interaction with aromatic aldehydes and acetylpyruvic acids yielded compounds with notable antimicrobial activity .
Solubility Enhancement
Derivatives like 2-(2-aminoethoxy)ethyl chitosan (AECS) have shown improved solubility in certain solvents like NMMO hydrate, which could be beneficial for pharmaceutical applications where solubility is a key factor .
Antibacterial Films
AECS has also been used to create antibacterial films with enhanced properties compared to chitosan. This application could be significant in creating surfaces that inhibit bacterial growth .
Antioxidant Films
Composite films made from AECS and cellulose have demonstrated antioxidant properties. These films could have applications in food packaging to extend shelf life and maintain food quality .
Safety and Hazards
Mecanismo De Acción
Target of Action
It is known that pyrrolidine derivatives can interact with various proteins and enzymes, influencing their activity .
Mode of Action
It is part of the class of organic compounds known as n-substituted carboxylic acid imides . These compounds have a general structure R1N (C (R2)=O)C (R3)=O (R2,R3=H, alkyl, aryl; R1=Anything but H), which suggests that they might interact with their targets through the formation of hydrogen bonds or other types of non-covalent interactions .
Biochemical Pathways
Compounds with similar structures have been found to influence various biochemical pathways, including those involved in the detoxification and clearance of foreign toxic substances from the body .
Result of Action
Based on its chemical structure, it can be hypothesized that it may influence the activity of certain proteins or enzymes, potentially leading to changes in cellular function .
Action Environment
Factors such as ph, temperature, and the presence of other molecules could potentially influence the compound’s activity .
Propiedades
IUPAC Name |
1-[2-(2-aminoethoxy)ethyl]pyrrolidine-2,5-dione;hydrochloride |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H14N2O3.ClH/c9-3-5-13-6-4-10-7(11)1-2-8(10)12;/h1-6,9H2;1H |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ZHPHMEODXLJAHE-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC(=O)N(C1=O)CCOCCN.Cl |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H15ClN2O3 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
222.67 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
1-(2-(2-Aminoethoxy)ethyl)pyrrolidine-2,5-dione hydrochloride | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

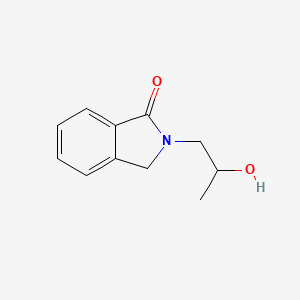
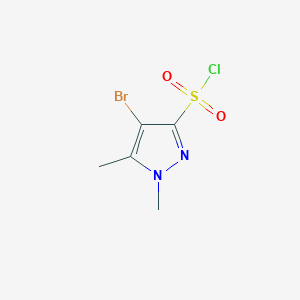



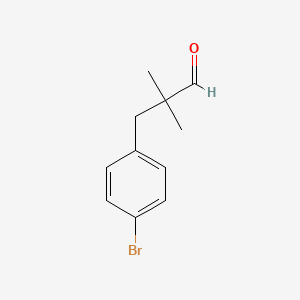

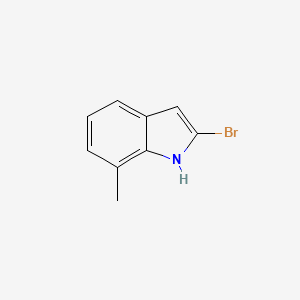
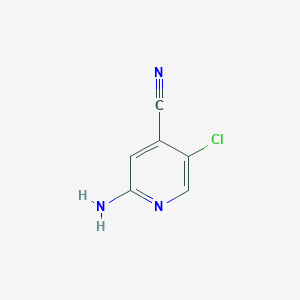

![N-Boc-8-hydroxy-2,3,4,5-tetrahydrobenzo[f][1,4]oxazepine-7-carbaldehyde](/img/structure/B1380444.png)
